(5-Fluoro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
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Overview
Description
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure, along with a dimethylamine functional group. Its unique chemical structure imparts specific properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the fluorine and trifluoromethoxy groups. The final step involves the attachment of the dimethylamine group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce new functional groups into the biphenyl structure.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups enhance its stability and bioavailability, making it a valuable tool for biochemical assays.
Medicine
In medicine, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can enhance binding affinity to certain receptors or enzymes, modulating their activity. The dimethylamine group may also play a role in the compound’s overall bioactivity by influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one): This compound shares the fluorine atom but differs in its core structure and functional groups.
1,3,4-Oxadiazole pyrimidines: These compounds also contain fluorine and are used for similar applications in controlling phytopathogenic microorganisms.
Uniqueness
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to its combination of a biphenyl core with fluorine, trifluoromethoxy, and dimethylamine groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C15H13F4NO |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(16)9-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
WRBSKJFTBFJCIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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